molecular formula C14H20BrFO B8162614 1-((8-Bromooctyl)oxy)-2-fluorobenzene

1-((8-Bromooctyl)oxy)-2-fluorobenzene

Cat. No.: B8162614
M. Wt: 303.21 g/mol
InChI Key: GONPQUMQRPKIFI-UHFFFAOYSA-N
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Description

1-((8-Bromooctyl)oxy)-2-fluorobenzene is a brominated aromatic ether featuring a fluorinated benzene ring linked to an 8-bromooctyl chain via an oxygen atom.

Properties

IUPAC Name

1-(8-bromooctoxy)-2-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrFO/c15-11-7-3-1-2-4-8-12-17-14-10-6-5-9-13(14)16/h5-6,9-10H,1-4,7-8,11-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GONPQUMQRPKIFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCCCCCCCCBr)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((8-Bromooctyl)oxy)-2-fluorobenzene typically involves the reaction of 2-fluorophenol with 8-bromooctyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The product is then purified through column chromatography to obtain the desired compound .

Industrial Production Methods

While specific industrial production methods for 1-((8-Bromooctyl)oxy)-2-fluorobenzene are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

1-((8-Bromooctyl)oxy)-2-fluorobenzene can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom in the 8-bromooctyl group can be replaced by other nucleophiles.

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: The compound can be reduced to modify the existing functional groups.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium cyanide. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used in organic solvents like tetrahydrofuran or ethanol.

Major Products Formed

    Nucleophilic substitution: Products include azido, thiocyanato, or cyano derivatives of the original compound.

    Oxidation: Products include carboxylic acids, aldehydes, or ketones.

    Reduction: Products include alcohols or amines, depending on the functional groups present.

Scientific Research Applications

1-((8-Bromooctyl)oxy)-2-fluorobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-((8-Bromooctyl)oxy)-2-fluorobenzene depends on its specific application. In biological systems, the compound may interact with specific molecular targets such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity to these targets, while the 8-bromooctyl group can influence its solubility and membrane permeability.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s key structural features include an 8-carbon bromoalkyl chain, a fluorine atom at the ortho position, and an ether linkage. Comparisons with related compounds reveal the following trends:

Compound Name Molecular Formula Molecular Weight Substituent Position Alkyl Chain Length Key Properties/Applications Reference ID
1-(4-Bromobutoxy)-2-fluorobenzene C₁₀H₁₂BrFO 247.10 Ortho-F, para-OBuBr 4 carbons Intermediate in liquid crystal synthesis
1-(Azidomethyl)-2-fluorobenzene C₇H₆FN₃O 167.14 Ortho-F, meta-CH₂N₃ N/A Click chemistry precursor
4-(Bromomethyl)-1-(cyclobutylmethoxy)-2-fluorobenzene C₁₂H₁₄BrFO 273.15 Ortho-F, para-BrCH₂ Cyclobutylmethoxy Pharmaceutical intermediate
1-[(2-Amino-3-methylpentyl)oxy]-2-fluorobenzene C₁₂H₁₇FNO 210.27 Ortho-F, aminoalkyl chain 5 carbons Bioactive molecule scaffold

Key Observations :

  • Chain Length : Longer alkyl chains (e.g., 8-bromooctyl vs. 4-bromobutoxy) increase hydrophobicity and may enhance liquid crystalline behavior .
  • Substituent Position : Fluorine at the ortho position induces steric hindrance and electronic effects, influencing reactivity in cross-coupling reactions compared to para-substituted analogs .
  • Functional Groups: Azidomethyl or aminoalkyl substituents enable applications in bioorthogonal chemistry or drug design, whereas bromoalkyl chains are pivotal in polymer crosslinking .
Physicochemical Properties
  • Thermal Stability : Bromoalkoxy-fluorobenzenes with longer chains (e.g., 8-bromooctyl) exhibit higher melting points than shorter analogs due to increased van der Waals interactions. For example, 1-(4-Bromobutoxy)-2-fluorobenzene has a molecular weight of 247.10 g/mol, while 1-((8-Bromooctyl)oxy)-2-fluorobenzene likely exceeds 300 g/mol .
  • Solubility: Fluorine’s electronegativity reduces solubility in polar solvents compared to non-fluorinated analogs. However, longer alkyl chains improve solubility in organic solvents like dichloromethane or THF .

Comparison with Azidomethyl Derivatives :

  • 1-(Azidomethyl)-2-fluorobenzene is synthesized via nucleophilic substitution (1-(chloromethyl)-2-fluorobenzene + NaN₃), yielding 55.8% with TLC and NMR validation .

Biological Activity

1-((8-Bromooctyl)oxy)-2-fluorobenzene is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

1-((8-Bromooctyl)oxy)-2-fluorobenzene is characterized by the following features:

  • Molecular Formula : C_{15}H_{18}BrF O
  • Molecular Weight : Approximately 323.21 g/mol
  • Structure : The compound contains a fluorobenzene moiety linked to an octyl chain that is substituted with a bromine atom.

Biological Activity

Research indicates that 1-((8-Bromooctyl)oxy)-2-fluorobenzene exhibits various biological activities, including:

  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. In vitro assays have demonstrated its ability to induce apoptosis in specific cancer cell lines.
  • Antimicrobial Effects : The compound has shown activity against several bacterial strains, indicating potential as an antimicrobial agent.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis in cancer cells
AntimicrobialEffective against Gram-positive and Gram-negative bacteria

The biological activity of 1-((8-Bromooctyl)oxy)-2-fluorobenzene can be attributed to its interaction with cellular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation and survival pathways.
  • Receptor Modulation : It has been suggested that the compound can bind to certain receptors, altering their signaling pathways.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Anticancer Study :
    • A study conducted on breast cancer cell lines demonstrated that treatment with 1-((8-Bromooctyl)oxy)-2-fluorobenzene resulted in a significant reduction in cell viability, with IC50 values indicating effective doses for inducing apoptosis.
  • Antimicrobial Study :
    • In tests against Staphylococcus aureus and Escherichia coli, the compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting its potential as a therapeutic agent.

Table 2: Case Studies Overview

Study FocusFindingsReference
Breast CancerSignificant reduction in cell viability
AntimicrobialComparable MICs to standard antibiotics

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